{5-[(4-ethylphenyl)amino]-1H-1,2,3-triazol-4-yl}[4-(4-methylphenyl)piperazin-1-yl]methanone
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Overview
Description
The compound {5-[(4-ethylphenyl)amino]-1H-1,2,3-triazol-4-yl}[4-(4-methylphenyl)piperazin-1-yl]methanone is a complex organic molecule that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a triazole ring, a piperazine ring, and aromatic substituents, making it a unique and potentially valuable molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {5-[(4-ethylphenyl)amino]-1H-1,2,3-triazol-4-yl}[4-(4-methylphenyl)piperazin-1-yl]methanone typically involves multiple steps, starting with the formation of the triazole ring. One common method is the cyclization of appropriate precursors under specific conditions. For instance, the reaction of an azide with an alkyne in the presence of a copper catalyst can yield the triazole ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions would be tailored to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
{5-[(4-ethylphenyl)amino]-1H-1,2,3-triazol-4-yl}[4-(4-methylphenyl)piperazin-1-yl]methanone: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the aromatic rings
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings .
Scientific Research Applications
{5-[(4-ethylphenyl)amino]-1H-1,2,3-triazol-4-yl}[4-(4-methylphenyl)piperazin-1-yl]methanone:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of {5-[(4-ethylphenyl)amino]-1H-1,2,3-triazol-4-yl}[4-(4-methylphenyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. This binding can disrupt biological pathways, leading to the compound’s observed effects. The piperazine ring and aromatic substituents may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Fluconazole: An antifungal agent with a triazole ring.
Voriconazole: Another antifungal with a similar structure.
Itraconazole: A triazole-based antifungal with a broader spectrum of activity
Uniqueness
{5-[(4-ethylphenyl)amino]-1H-1,2,3-triazol-4-yl}[4-(4-methylphenyl)piperazin-1-yl]methanone: is unique due to its specific combination of functional groups and structural features. The presence of both the triazole and piperazine rings, along with the aromatic substituents, gives it distinct chemical and biological properties that differentiate it from other triazole derivatives .
Properties
Molecular Formula |
C22H26N6O |
---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
[5-(4-ethylanilino)-2H-triazol-4-yl]-[4-(4-methylphenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C22H26N6O/c1-3-17-6-8-18(9-7-17)23-21-20(24-26-25-21)22(29)28-14-12-27(13-15-28)19-10-4-16(2)5-11-19/h4-11H,3,12-15H2,1-2H3,(H2,23,24,25,26) |
InChI Key |
RCIZPNLLCDEDKX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2=NNN=C2C(=O)N3CCN(CC3)C4=CC=C(C=C4)C |
Origin of Product |
United States |
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